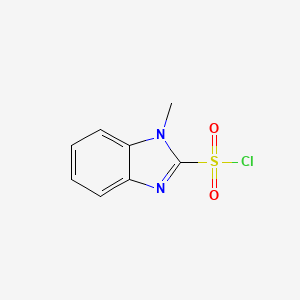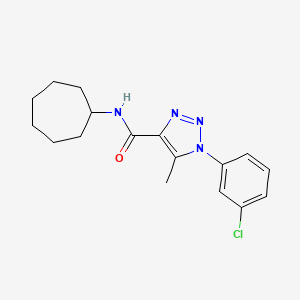
1-(3-chlorophenyl)-N-cycloheptyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-N-cycloheptyl-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-cycloheptyl-5-methyl-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Cycloheptyl Group: The cycloheptyl group can be attached through a Friedel-Crafts alkylation reaction, where a cycloheptyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of 1-(3-chlorophenyl)-N-cycloheptyl-5-methyl-1,2,3-triazole-4-carboxamide may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-chlorophenyl)-N-cycloheptyl-5-methyl-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles (e.g., amines, alcohols) and electrophiles (e.g., alkyl halides, acyl chlorides).
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-N-cycloheptyl-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The triazole ring and the chlorophenyl group play crucial roles in binding to the target sites, while the cycloheptyl group may influence the compound’s pharmacokinetic properties.
類似化合物との比較
1-(3-chlorophenyl)-N-cycloheptyl-5-methyl-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
3-Chloromethcathinone (3-CMC): A synthetic cathinone derivative with stimulant properties.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities.
Pyrimidine Derivatives: Compounds with anti-inflammatory and antimicrobial properties.
The uniqueness of 1-(3-chlorophenyl)-N-cycloheptyl-5-methyl-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C17H21ClN4O |
|---|---|
分子量 |
332.8 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-N-cycloheptyl-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H21ClN4O/c1-12-16(17(23)19-14-8-4-2-3-5-9-14)20-21-22(12)15-10-6-7-13(18)11-15/h6-7,10-11,14H,2-5,8-9H2,1H3,(H,19,23) |
InChIキー |
UZWOOWCOKMVQHF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


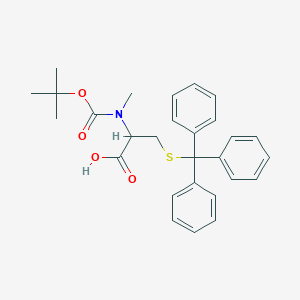
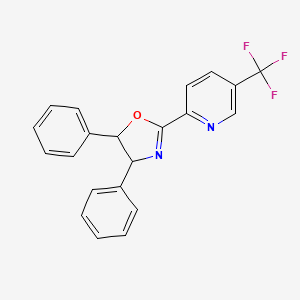
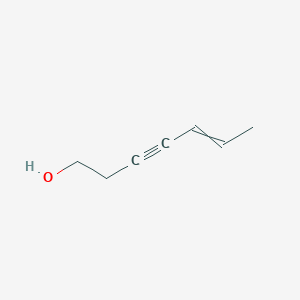
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12509120.png)
![3-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12509128.png)
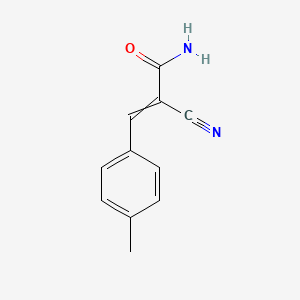
![6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12509146.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid](/img/structure/B12509152.png)
![1,2-bis(ethenyl)benzene;4-[2-(2-but-3-enoxyethenoxy)ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B12509160.png)
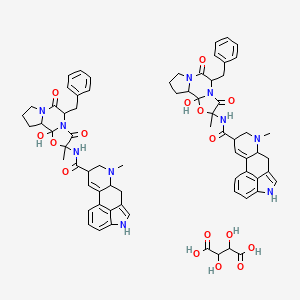
![2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B12509167.png)
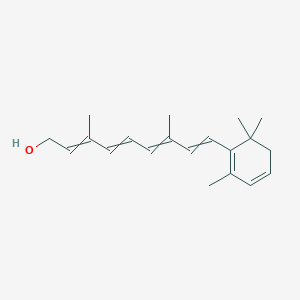
![Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12509178.png)
